Phenylpropanolamine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

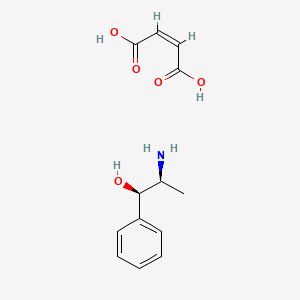

(1R,2S)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C9H13NO.C4H4O4/c1-7(10)9(11)8-5-3-2-4-6-8;5-3(6)1-2-4(7)8/h2-7,9,11H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t7-,9-;/m0./s1 |

InChI Key |

PMRCIPUNYJFMII-LBTDPVFMSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenylpropanolamine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenylpropanolamine maleate (B1232345). It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a thorough understanding of the key processes involved in the preparation and analysis of this compound.

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, is a sympathomimetic amine that has been used as a nasal decongestant and appetite suppressant.[1] It is structurally related to ephedrine (B3423809) and amphetamine.[2] Phenylpropanolamine is commonly formulated as a salt to improve its stability and bioavailability. This guide focuses on the maleate salt of phenylpropanolamine, detailing its synthesis from phenylpropanolamine base and maleic acid, and outlining the analytical techniques for its comprehensive characterization.

Synthesis of Phenylpropanolamine Maleate

The synthesis of this compound is a two-step process. First, the phenylpropanolamine base is synthesized, and subsequently, it is reacted with maleic acid to form the maleate salt.

Synthesis of Phenylpropanolamine (Norephedrine)

A common and well-established method for the synthesis of phenylpropanolamine is the catalytic hydrogenation of isonitrosopropiophenone.[3][4]

Experimental Protocol:

-

Preparation of Isonitrosopropiophenone: Propiophenone is reacted with an alkyl nitrite (B80452) (e.g., methyl nitrite) in the presence of a catalyst to form isonitrosopropiophenone.

-

Catalytic Hydrogenation:

-

A pressure reactor is charged with a suitable catalyst, such as a mixture of 5% palladium on charcoal and 5% platinum on charcoal.[3]

-

The catalyst is wetted with deionized water.

-

The reactor is flushed with nitrogen to create an inert atmosphere.[3]

-

A solution of isonitrosopropiophenone in methanol (B129727), containing hydrogen chloride, is introduced into the reactor.[3]

-

The mixture is hydrogenated under pressure at a controlled temperature (e.g., not exceeding 62°C).[3]

-

Upon completion of the reaction, the catalyst is filtered off.

-

The resulting solution contains phenylpropanolamine hydrochloride.

-

-

Isolation of Phenylpropanolamine Base:

-

The methanolic solution of phenylpropanolamine hydrochloride is concentrated.

-

The pH of the solution is adjusted to basic (pH > 10) using a suitable base (e.g., sodium hydroxide) to precipitate the free phenylpropanolamine base.

-

The precipitated base is then filtered, washed with cold water, and dried.

-

Synthesis Workflow: Phenylpropanolamine from Isonitrosopropiophenone

Synthesis of this compound

The formation of the maleate salt is achieved by reacting the phenylpropanolamine free base with maleic acid in a suitable solvent.

Experimental Protocol:

-

Dissolution: Dissolve a known molar equivalent of phenylpropanolamine base in a suitable solvent, such as ethanol (B145695) or isopropanol, with gentle heating.

-

Addition of Maleic Acid: In a separate container, dissolve one molar equivalent of maleic acid in the same solvent.

-

Reaction: Slowly add the maleic acid solution to the phenylpropanolamine solution with continuous stirring. The formation of a precipitate may be observed.

-

Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate complete crystallization of the this compound salt.

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5]

-

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Synthesis Workflow: this compound Salt Formation

Physical and Chemical Properties

A summary of the key physical and chemical properties of phenylpropanolamine and its maleate salt is provided below.

| Property | Phenylpropanolamine | This compound |

| Molecular Formula | C₉H₁₃NO | C₁₃H₁₇NO₅ |

| Molecular Weight | 151.21 g/mol [1] | 267.28 g/mol [6] |

| Appearance | White, crystalline powder[7] | White crystalline powder (expected) |

| Melting Point | 101-101.5 °C[8] | Data not available |

| Solubility | Freely soluble in water and alcohol[7] | Expected to be soluble in water |

| pKa | 9.44[7] | Not applicable |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantitative determination in pharmaceutical formulations.[9]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 0.01 M disodium (B8443419) hydrogen phosphate, pH adjusted to 7 with phosphoric acid) in a ratio of 60:40 (v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at 217 nm.[10]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration.

-

Injection Volume: 20 µL.

Expected Results: A sharp, symmetrical peak corresponding to phenylpropanolamine should be observed. The retention time can be used for identification, and the peak area for quantification. The absence of significant impurity peaks indicates high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of phenylpropanolamine, often requiring derivatization to improve its volatility.

Experimental Protocol:

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Derivatization (if necessary): The sample may be derivatized with a suitable agent (e.g., silylation reagent) to increase volatility.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Salient Features in the FTIR Spectrum:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H and N-H stretching vibrations |

| 3100-3000 | Aromatic C-H stretching |

| 2900-2800 | Aliphatic C-H stretching |

| ~1700 (strong) | C=O stretching of the carboxylate from maleate |

| ~1600 | C=C stretching of the aromatic ring |

| 1600-1500 | N-H bending vibrations |

| ~1200-1000 | C-O stretching of the alcohol and carboxylate |

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound.

Experimental Protocol:

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

-

Internal Standard: Tetramethylsilane (TMS) or a suitable reference standard for the chosen solvent.

-

Instrumentation: A high-resolution NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4-7.2 | Multiplet | Aromatic protons (C₆H₅) |

| ~6.3 | Singlet | Olefinic protons of maleate (-CH=CH-) |

| ~4.8 | Doublet | Proton attached to the carbon bearing the -OH group |

| ~3.5 | Multiplet | Proton attached to the carbon bearing the -NH₂ group |

| ~1.1 | Doublet | Methyl protons (-CH₃) |

Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbons of maleate (-COOH) |

| ~140 | Quaternary aromatic carbon |

| ~135 | Olefinic carbons of maleate (-CH=CH-) |

| ~130-125 | Aromatic carbons |

| ~75 | Carbon bearing the -OH group |

| ~55 | Carbon bearing the -NH₂ group |

| ~15 | Methyl carbon (-CH₃) |

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound.

Experimental Protocol:

-

Solvent: Distilled water or a suitable buffer.

-

Procedure: Prepare a standard solution of known concentration. Record the UV spectrum, typically from 200 to 400 nm. The absorbance maximum (λmax) for phenylpropanolamine is typically observed around 257 nm. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of different concentrations.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Data

| Parameter | Expected Value/Range |

| Yield | >80% (typical for salt formation) |

| Melting Point | To be determined experimentally |

| Appearance | White crystalline solid |

Table 2: HPLC Characterization Data

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Phosphate Buffer (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 217 nm |

| Retention Time | To be determined experimentally |

| Purity | >99% (expected) |

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks/Shifts |

| FTIR | ~3300 cm⁻¹ (O-H, N-H), ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C aromatic) |

| ¹H NMR | ~7.3 ppm (aromatic), ~6.3 ppm (maleate), ~4.8 ppm (CH-OH), ~3.5 ppm (CH-NH₂), ~1.1 ppm (CH₃) |

| ¹³C NMR | ~170 ppm (C=O), ~140-125 ppm (aromatic), ~135 ppm (maleate), ~75 ppm (C-OH), ~55 ppm (C-NH₂), ~15 ppm (CH₃) |

| UV-Vis | λmax ≈ 257 nm |

Characterization Workflow

References

- 1. ejournal.upi.edu [ejournal.upi.edu]

- 2. benchchem.com [benchchem.com]

- 3. azooptics.com [azooptics.com]

- 4. rsc.org [rsc.org]

- 5. mt.com [mt.com]

- 6. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. newdruginfo.com [newdruginfo.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. doras.dcu.ie [doras.dcu.ie]

Mechanism of action of phenylpropanolamine on adrenergic receptors.

An In-depth Technical Guide to the Core Mechanism of Action of Phenylpropanolamine on Adrenergic Receptors

Introduction

Phenylpropanolamine (PPA) is a synthetic sympathomimetic amine, structurally similar to ephedrine (B3423809) and amphetamine, that was historically utilized as a nasal decongestant and appetite suppressant.[1][2] While its use in human medicine has been largely discontinued (B1498344) in many countries due to safety concerns, particularly an increased risk of hemorrhagic stroke, its pharmacological activity remains a subject of interest for researchers.[2][3] This technical guide provides a detailed examination of the molecular and cellular mechanisms underlying PPA's effects on the adrenergic system, with a focus on its primary indirect action and its more nuanced direct interactions with adrenergic receptors.

Primary Mechanism of Action: Indirect Sympathomimetic Activity

The principal mechanism of action of phenylpropanolamine is as an indirectly acting sympathomimetic agent.[4][5] It functions primarily by stimulating the release of endogenous norepinephrine (B1679862) (NE) from the storage vesicles of presynaptic adrenergic neurons.[3][5] This action increases the concentration of NE in the synaptic cleft, leading to the activation of postsynaptic α- and β-adrenergic receptors.[3][5] PPA is characterized as a selective norepinephrine releasing agent; it also facilitates dopamine (B1211576) release but with approximately 10-fold lower potency.[4][5] This indirect action is the foundation of PPA's physiological effects.[5]

Direct Adrenergic Receptor Activity

Historically, PPA was considered a mixed-acting sympathomimetic, implying both indirect (norepinephrine release) and direct agonist activity at adrenergic receptors.[4][6] However, subsequent research has shown that the stereoisomers of PPA possess only weak or negligible affinity for most α- and β-adrenergic receptors.[4] The consensus is that PPA is almost exclusively an indirectly acting sympathomimetic.[4]

Despite this, some evidence suggests a degree of direct receptor interaction. Certain studies indicate that PPA's effects are the result of both direct receptor stimulation and the release of neuronal norepinephrine.[1] More specifically, research on vascular tissues has characterized PPA as a preferential α2-adrenergic agonist.[7] At lower concentrations, PPA constricts blood vessels that express functional α2-adrenoceptors, while at much higher concentrations, it can also activate vascular α1-adrenoceptors.[7] This preferential α2-agonist activity likely contributed to its therapeutic efficacy as a nasal decongestant, as the nasal vasculature is rich in constrictor α2-adrenoceptors.[7] Conversely, studies investigating β-adrenoceptor interaction found that PPA and its diastereomers do not directly stimulate these receptors to increase intracellular cyclic AMP (cAMP) in cardiac tissue.[8]

Downstream Signaling Pathways

The physiological effects of PPA are mediated by the downstream signaling cascades initiated by the binding of norepinephrine (and to a lesser extent, PPA itself) to adrenergic receptors on target cells.

Alpha-1 Adrenergic Receptors (Gq-coupled)

Activation of α1-adrenergic receptors, which are coupled to the Gq family of G proteins, is a primary driver of PPA's vasoconstrictive effects.[3][5] This leads to increased peripheral vascular resistance and a rise in blood pressure.[1][5]

-

Signaling Cascade: Ligand binding activates the Gq protein, which in turn activates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), culminating in smooth muscle contraction.[5][10]

Alpha-2 Adrenergic Receptors (Gi-coupled)

As noted, PPA may act as a preferential agonist at α2-adrenergic receptors.[7] These receptors are often located presynaptically on adrenergic neurons, where they function as autoreceptors to inhibit further norepinephrine release in a negative feedback loop. Their activation on vascular smooth muscle contributes to vasoconstriction.[7]

-

Signaling Cascade: α2-receptors couple to Gi proteins. Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to decreased intracellular cAMP levels and a subsequent reduction in protein kinase A (PKA) activity.

Beta-1 and Beta-2 Adrenergic Receptors (Gs-coupled)

The increased synaptic norepinephrine resulting from PPA administration activates β-adrenergic receptors.[3] β1-receptors are predominantly found in cardiac tissue, where their stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects.[12] β2-receptors are located in various tissues, including bronchial smooth muscle, where their activation causes relaxation (bronchodilation).[3]

-

Signaling Cascade: Both β1- and β2-receptors are coupled to Gs proteins. Ligand binding activates the Gαs subunit, which stimulates adenylyl cyclase.[13] This increases the rate of cAMP production from ATP.[13] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream target proteins to elicit the final cellular response.

Quantitative Data Summary

Quantitative data on PPA's direct binding affinity for adrenergic receptors are sparse, reflecting the consensus that its primary action is indirect. However, data regarding its potency as a neurotransmitter-releasing agent and its pharmacodynamic effects are available.

| Parameter | Value | Description | Source |

| Norepinephrine Release (EC50) | 42-137 nM | The effective concentration of PPA required to elicit 50% of the maximal norepinephrine release. Assays were conducted in rat brain synaptosomes. | [4][14] |

| Dopamine Release (EC50) | 0.3-1.4 µM (300-1400 nM) | The effective concentration of PPA required to elicit 50% of the maximal dopamine release, indicating ~10-fold lower potency than for NE. | [4][14] |

| Blood Pressure Increase | 24 ± 13 / 16 ± 7 mmHg | Mean increase in systolic/diastolic blood pressure in normal subjects after a 0.44 mg/kg intravenous infusion of PPA. | [15] |

| Potency vs. Epinephrine (B1671497) | 100 to 200 times less potent | PPA's sympathomimetic effects are significantly less potent than those of endogenous catecholamines like epinephrine or norepinephrine. | [4] |

Experimental Protocols

The characterization of PPA's mechanism of action relies on several key experimental methodologies.

Competitive Radioligand Binding Assay (for Receptor Affinity)

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[16][17]

-

Objective: To quantify the affinity of PPA for various adrenergic receptor subtypes (α1, α2, β1, β2).

-

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest.[16]

-

A specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β1/β2) with high affinity for the target receptor.[16]

-

Unlabeled PPA at various concentrations.

-

A non-specific binding control (a high concentration of an unlabeled ligand, e.g., Propranolol).[16]

-

Assay buffer, wash buffer, 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.[16]

-

-

Procedure:

-

Membrane Preparation: Homogenize cells/tissue and isolate the membrane fraction via differential centrifugation.[16] Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[16]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.[16][17]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

-

Counting: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.[16]

-

Plot the percentage of specific binding against the logarithm of the PPA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PPA that inhibits 50% of specific radioligand binding).[16]

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

Functional cAMP Assay (for Gs- and Gi-coupled Receptors)

This assay measures the functional consequence of receptor activation by quantifying changes in the second messenger cAMP.[18]

-

Objective: To determine if PPA acts as an agonist or antagonist at Gs-coupled (β-receptors) or Gi-coupled (α2-receptors) by measuring intracellular cAMP levels.

-

Methodology (Example: HTRF or GloSensor™ Assay):

-

Cell Preparation: Culture cells expressing the receptor of interest (e.g., HEK293 cells) in 96- or 384-well plates.[18][19]

-

Gs Agonist Mode:

-

Add PPA at various concentrations to the cells.

-

Incubate for a specific time to allow for cAMP production.

-

Lyse the cells and perform the cAMP detection step according to the kit manufacturer's protocol (e.g., add detection reagents).

-

Measure the signal (e.g., luminescence or fluorescence) to quantify cAMP levels.

-

-

Gi Agonist Mode:

-

To measure a decrease in cAMP, a basal level of cAMP must first be stimulated. Add a known adenylyl cyclase activator, like forskolin, to the cells along with various concentrations of PPA.[18][19]

-

Incubate, lyse, and perform the detection step. A potent Gi agonist will cause a measurable drop in the forskolin-stimulated cAMP signal.

-

-

-

Data Analysis: Plot the cAMP signal against the log concentration of PPA to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) value.

In Vivo Norepinephrine Release Measurement

These techniques measure neurotransmitter levels directly in the brain or peripheral tissues of a living animal to confirm the indirect sympathomimetic action of PPA.

-

Objective: To directly measure the increase in extracellular norepinephrine concentration following PPA administration.

-

Methodologies:

-

Microdialysis: A probe with a semi-permeable membrane is implanted into a target tissue (e.g., heart, brain region).[20] A physiological solution is slowly perfused through the probe, allowing extracellular molecules like norepinephrine to diffuse into the perfusate, which is then collected and analyzed by HPLC.[20]

-

Fast-Scan Cyclic Voltammetry (FSCV): A carbon-fiber microelectrode is implanted into the target tissue.[20][21] A rapidly changing voltage is applied to the electrode, causing electroactive molecules like norepinephrine to oxidize and reduce at the electrode surface, generating a measurable current that is characteristic of the specific neurotransmitter.[20][21] This technique offers superior temporal resolution compared to microdialysis.[20]

-

-

Procedure:

-

Anesthetize the animal and surgically implant the probe/electrode into the target tissue.

-

Establish a baseline measurement of norepinephrine levels.

-

Administer PPA (e.g., intravenously).

-

Continuously monitor and record the change in extracellular norepinephrine concentration over time.

-

-

Data Analysis: Quantify the peak concentration and duration of the increase in norepinephrine levels following PPA administration compared to the baseline.

Conclusion

The mechanism of action of phenylpropanolamine on adrenergic receptors is predominantly indirect.[4] Its primary pharmacological effect is to induce the release of norepinephrine from presynaptic nerve terminals, which subsequently activates the full spectrum of postsynaptic α- and β-adrenergic receptors.[3][5] This leads to physiological responses such as vasoconstriction, increased heart rate, and bronchodilation.[3] While historical perspectives suggested a mixed-acting profile, the current consensus, supported by binding and functional data, is that PPA has weak to negligible direct agonist activity at most adrenergic receptors.[4] However, some evidence points to a preferential, direct agonistic effect on α2-adrenergic receptors, which may have been key to its therapeutic action as a nasal decongestant.[7] A thorough understanding of this primarily indirect mechanism is crucial for contextualizing both its historical therapeutic applications and its associated adverse effects.

References

- 1. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 4. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Phenylpropanolamine Disease Interactions - Drugs.com [drugs.com]

- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. echemi.com [echemi.com]

- 15. Individual variability in the blood pressure response to intravenous phenylpropanolamine: a pharmacokinetic and pharmacodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

Phenylpropanolamine Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA), a sympathomimetic amine formerly used as a nasal decongestant and appetite suppressant, is susceptible to various degradation pathways that can impact its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the known and potential degradation pathways of PPA, including in vivo metabolism, chemical degradation under forced conditions (hydrolytic, oxidative, and thermal), photochemical degradation, and potential microbial degradation routes. While PPA is known to be relatively stable in vivo with minimal metabolism, it exhibits susceptibility to degradation under stressed environmental and formulation conditions. This guide synthesizes available data on degradation products, proposes degradation pathways, and outlines experimental protocols for studying PPA stability, providing a critical resource for researchers and professionals in drug development and analytical chemistry.

In Vivo Metabolism

Phenylpropanolamine undergoes limited metabolism in the human body, with a significant portion of the administered dose being excreted unchanged. The metabolic stability of PPA is attributed to its chemical structure, particularly the presence of an α-methyl group which hinders its degradation by monoamine oxidases (MAOs).[1][2] Approximately 90% of a PPA dose is excreted unchanged in the urine.[1] The primary metabolic transformations that do occur are oxidative deamination and para-hydroxylation.[1][2]

1.1 Metabolic Pathways and Products

The two main identified metabolites of phenylpropanolamine are:

-

Hippuric Acid: Formed through the oxidative deamination of the side chain.[2]

-

4-Hydroxynorephedrine: Resulting from the para-hydroxylation of the phenyl ring.[2]

The in vivo metabolic pathway of Phenylpropanolamine is depicted below.

1.2 Quantitative Data on PPA Metabolism

The following table summarizes the quantitative data available on the in vivo metabolism of phenylpropanolamine.

| Parameter | Value | Reference |

| Percentage Excreted Unchanged | ~90% | [1] |

| Percentage Metabolized | 3-4% | [2] |

Chemical Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] Phenylpropanolamine has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments.[5][6]

2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. PPA's stability is influenced by pH.

-

Acidic Conditions: While some studies suggest PPA is relatively stable in acidic conditions, others indicate that degradation can occur, although the specific products have not been definitively identified in the available literature.

-

Basic Conditions: PPA is more susceptible to degradation under basic conditions. However, the specific degradation products from base-catalyzed hydrolysis have not been fully characterized in the reviewed literature.

2.2 Oxidative Degradation

Oxidation is a significant degradation pathway for PPA.

-

Potential Products: Based on the chemistry of similar molecules like ephedrine, a likely oxidative degradation product of PPA is cathinone , formed by the oxidation of the secondary alcohol group to a ketone. Another potential product is benzaldehyde .

-

Reactive Species: Studies have shown that reactive species such as those generated from N-bromosuccinimide can lead to the oxidative degradation of PPA.[7]

A proposed pathway for the oxidative degradation of Phenylpropanolamine is shown below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apjhs.com [apjhs.com]

- 6. apjhs.com [apjhs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to In Vitro Adrenergic Receptor Binding Assays for Phenylpropanolamine

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, is a sympathomimetic agent historically used as a nasal decongestant and appetite suppressant.[1][2] Its mechanism of action involves the stimulation of the adrenergic system, which is mediated by a family of G protein-coupled receptors (GPCRs) that are the targets of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[3][4] Understanding the direct interaction of compounds like PPA with these receptors is crucial for elucidating their pharmacological profile. In vitro radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor subtype, providing key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).[5]

This guide provides a comprehensive overview of the methodologies used to perform in vitro adrenergic receptor binding assays for PPA, a summary of its binding characteristics, and the relevant cellular signaling pathways.

Phenylpropanolamine's Binding Affinity for Adrenergic Receptors

Contrary to early assumptions of direct receptor agonism, studies have demonstrated that phenylpropanolamine primarily acts as an indirect sympathomimetic.[1] Its main mechanism is inducing the release of endogenous norepinephrine from nerve terminals.[4][6] This released norepinephrine then activates adrenergic receptors.[4] Direct binding assays have shown that PPA itself has only weak or negligible affinity for both α- and β-adrenergic receptors.[1][7] While some functional studies suggest PPA preferentially activates α2-adrenergic receptors to cause vasoconstriction, this is likely a downstream effect of localized norepinephrine release rather than high-affinity direct binding.[8][9]

Quantitative Data Summary

The following table summarizes the reported binding affinity of Phenylpropanolamine (PPA) for various adrenergic receptor subtypes. The data reflects the consensus that PPA is not a high-affinity ligand at these receptors.

| Receptor Subtype | Test Compound | Binding Affinity (Ki or IC50) | Notes | Reference(s) |

| α-Adrenergic Receptors | Phenylpropanolamine | Weak or negligible affinity reported. | PPA is considered a preferential α2-adrenergic agonist in functional assays, but direct binding affinity is low. | [1][8] |

| β-Adrenergic Receptors | Phenylpropanolamine | Weak or negligible affinity reported. | Studies show PPA does not directly stimulate adenylyl cyclase via β-adrenoceptors. | [1][7] |

Experimental Protocols

A competitive radioligand binding assay is the standard method to determine the binding affinity of an unlabeled compound like PPA.[10] The protocol involves measuring the ability of PPA to compete with a high-affinity radiolabeled ligand for binding to adrenergic receptors in a prepared cell membrane fraction.

I. Preparation of Cell Membranes

High-quality cell membranes expressing the adrenergic receptor subtype of interest are critical for a successful assay.[11] These are typically prepared from cultured cell lines (e.g., HEK293, CHO) stably expressing the human receptor, or from tissue homogenates.[5]

Materials:

-

Cells or tissue expressing the target receptor

-

Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)[11]

-

Ice-cold Wash/Assay Buffer

-

Dounce homogenizer or sonicator[11]

-

High-speed refrigerated centrifuge[11]

Procedure:

-

Cell Harvesting : Harvest cultured cells by scraping them into ice-cold lysis buffer. For tissues, homogenize in 20 volumes of cold lysis buffer.[11][12]

-

Homogenization : Homogenize the cell suspension or tissue sample using a Dounce homogenizer or sonicator on ice to lyse the cells.[11]

-

Low-Speed Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.[11]

-

High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[11]

-

Washing : Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold assay buffer, and repeat the high-speed centrifugation step.[5]

-

Final Preparation : Resuspend the final washed pellet in assay buffer. Determine the total protein concentration using a suitable method, such as a BCA assay.[12] Aliquot the membrane preparation and store at -80°C.

II. Competitive Radioligand Binding Assay

This assay determines the IC50 value of PPA, which can then be used to calculate its inhibition constant (Ki).

Materials:

-

Prepared cell membranes

-

Unlabeled PPA (as the competitor)

-

A suitable high-affinity radioligand for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β)

-

Assay Buffer

-

96-well plates

-

Cell harvester and glass fiber filters (e.g., GF/C)[12]

-

Scintillation counter or gamma counter[13]

Procedure:

-

Assay Setup : The assay is typically performed in a 96-well plate with a final volume of 200-250 µL.[5][12] Three types of wells are prepared:

-

Total Binding : Contains membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB) : Contains membranes, radioligand, and a high concentration of an unlabeled competing ligand (different from PPA) to saturate all specific binding sites.

-

Competition : Contains membranes, radioligand, and serial dilutions of PPA.

-

-

Reagent Addition : To the appropriate wells, add the membrane suspension (e.g., 150 µL), the competing PPA dilutions or NSB ligand (e.g., 50 µL), and finally the radioligand (e.g., 50 µL). The radioligand concentration should ideally be at or below its Kd value.[11][12]

-

Incubation : Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[5][12]

-

Termination and Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]

-

Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[5]

-

Quantification : Dry the filters, and measure the radioactivity trapped on them using a scintillation or gamma counter.[12][13]

III. Data Analysis

-

Calculate Specific Binding : For each concentration of PPA, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding

-

Generate Competition Curve : Plot the specific binding as a function of the log concentration of PPA. This will generate a sigmoidal dose-response curve.

-

Determine IC50 : Use non-linear regression analysis to fit the curve and determine the IC50 value, which is the concentration of PPA that inhibits 50% of the specific radioligand binding.[14]

-

Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14] Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are classified into α and β subtypes, which couple to distinct G proteins to initiate downstream signaling cascades.

Caption: Major signaling pathways for α1, α2, and β adrenergic receptors.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the logical steps involved in determining the binding affinity of a test compound like PPA.

Caption: Step-by-step workflow of a competitive radioligand binding assay.

References

- 1. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 2. What is Phenylpropanolamine Hydrochloride used for? [synapse.patsnap.com]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Phenylpropanolamine and other over-the-counter vasoactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phenylpropanolamine's Effects on Norepinephrine and Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpropanolamine (PPA) is a sympathomimetic amine that primarily functions as a potent releasing agent of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576). This guide provides an in-depth examination of the pharmacological mechanisms underlying PPA's effects on catecholaminergic systems. It details the experimental protocols used to quantify these effects, presents available quantitative data, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive technical resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacology: Interaction with Presynaptic Terminals

Phenylpropanolamine's principal mechanism of action is the induction of norepinephrine release from presynaptic nerve terminals.[1][2] It also facilitates the release of dopamine, albeit with approximately tenfold lower potency.[3] PPA is structurally similar to amphetamine and acts as an indirect-acting sympathomimetic.[4] Its effects are not mediated by direct agonism at adrenergic receptors; instead, it promotes the non-exocytotic release of stored catecholamines from the neuron into the synapse.[1][2] This increase in synaptic norepinephrine and dopamine concentrations leads to the activation of postsynaptic adrenergic and dopaminergic receptors, respectively, resulting in its physiological effects, which include vasoconstriction and central nervous system stimulation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the potency of phenylpropanolamine in inducing the release of norepinephrine and dopamine.

| Parameter | Neurotransmitter | Value | Species/Assay Condition | Reference |

| Release Potency Ratio | Norepinephrine vs. Dopamine | ~10-fold greater for Norepinephrine | Rat brain synaptosomes | [3] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular levels of norepinephrine and dopamine in specific brain regions of a living animal following the administration of PPA.

Objective: To quantify the dose-dependent effects of phenylpropanolamine on extracellular norepinephrine and dopamine concentrations in the rat striatum.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

Guide Cannula Implantation: A guide cannula is stereotaxically implanted to target the striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cutoff) is inserted through the guide cannula into the striatum.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Basal Level Collection: After a stabilization period of at least 2 hours, dialysate samples are collected every 20 minutes to establish a stable baseline of norepinephrine and dopamine levels.

-

Phenylpropanolamine Administration: PPA is administered systemically (e.g., intraperitoneally) at various doses.

-

Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours post-administration.

-

Neurochemical Analysis: The concentrations of norepinephrine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The changes in norepinephrine and dopamine levels from baseline are calculated for each dose and time point.

Radioligand Binding Assay for Transporter Affinity

This assay determines the binding affinity of phenylpropanolamine for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Objective: To determine the equilibrium dissociation constant (Ki) of phenylpropanolamine for NET and DAT.

Methodology:

-

Membrane Preparation: Brain tissue rich in NET and DAT (e.g., striatum for DAT, locus coeruleus for NET) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the transporters.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for either NET (e.g., [³H]nisoxetine) or DAT (e.g., [³H]WIN 35,428) at a concentration near its Kd.

-

Competition Binding: Increasing concentrations of unlabeled phenylpropanolamine are added to the wells to compete with the radioligand for binding to the transporters.

-

Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of PPA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Fast-Scan Cyclic Voltammetry for Real-Time Dopamine Release

FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in the brain with high temporal and spatial resolution.

Objective: To measure the kinetics of dopamine release in the rat nucleus accumbens following local application of phenylpropanolamine.

Methodology:

-

Electrode Implantation: A carbon-fiber microelectrode is stereotaxically implanted into the nucleus accumbens of an anesthetized rat. A stimulating electrode is placed nearby to evoke dopamine release, and a reference electrode is placed in a distal location.

-

FSCV Waveform Application: A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back, at 400 V/s) is applied to the carbon-fiber electrode at a high frequency (e.g., 10 Hz).[5]

-

Baseline Recording: Baseline measurements are taken to establish the background current.

-

Evoked Release: Electrical stimulation is applied to evoke dopamine release, and the resulting change in current due to dopamine oxidation is recorded.

-

Phenylpropanolamine Application: PPA is applied locally via a micropipette or through reverse dialysis via a nearby microdialysis probe.

-

Post-PPA Recording: Electrically evoked dopamine release is measured again in the presence of PPA to assess its effect on release and uptake kinetics.

-

Data Analysis: The recorded current is converted to dopamine concentration based on a pre-experiment calibration of the electrode. Changes in the amplitude and decay rate of the dopamine signal are analyzed to determine the effects of PPA on dopamine release and uptake.

Signaling Pathways and Experimental Workflows

Caption: PPA-induced norepinephrine release pathway.

Caption: In vivo microdialysis experimental workflow.

Caption: Competitive radioligand binding assay workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. The effects of phenylpropanolamine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

The Sympathomimetic Maze: A Technical Guide to the Structure-Activity Relationship of Phenylpropanolamine Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the intricate relationship between the chemical structure of phenylpropanolamine (PPA) analogs and their pharmacological activity. Phenylpropanolamine, a synthetic sympathomimetic amine, has a well-documented history as a nasal decongestant and appetite suppressant. Its pharmacological effects are primarily mediated through the stimulation of the adrenergic system. This document provides a comprehensive overview of the core principles governing the interaction of PPA analogs with adrenergic receptors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action: A Two-Pronged Approach

Phenylpropanolamine and its analogs exert their effects through a dual mechanism:

-

Indirect Sympathomimetic Action: The primary mechanism involves the ability of these compounds to displace endogenous norepinephrine (B1679862) from storage vesicles in presynaptic nerve terminals. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates postsynaptic adrenergic receptors.

-

Direct Adrenergic Receptor Agonism: PPA and its analogs can also directly bind to and activate both α- and β-adrenergic receptors, albeit with varying affinities and efficacies depending on their specific chemical structure. Phenylpropanolamine is known to be a preferential α2-adrenergic agonist at lower concentrations, while at higher concentrations, it also activates vascular α1-adrenoceptors[1]. This direct action contributes to its overall sympathomimetic profile, which includes effects like vasoconstriction.

The interplay between these two mechanisms is a critical determinant of the overall pharmacological profile of a given PPA analog.

The Critical Role of Stereochemistry

PPA possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-norephedrine, (1S,2R)-(+)-norephedrine, (1S,2S)-(+)-norpseudoephedrine (cathine), and (1R,2R)-(-)-norpseudoephedrine. These stereoisomers exhibit marked differences in their biological activities, highlighting the stereospecificity of their interactions with monoamine transporters and adrenergic receptors. The potency of these isomers can vary significantly, with the (-)-norephedrine isomer being a more potent direct-acting agonist than the (+)-norephedrine isomer on α1, α2, and β2-adrenoceptors[2].

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data on the biological activity of PPA stereoisomers and related analogs. This data is essential for understanding how subtle changes in chemical structure can dramatically impact pharmacological effects.

Table 1: Potency of Phenylpropanolamine Stereoisomers in Inducing Monoamine Release

| Stereoisomer | Norepinephrine (NE) Release EC50 (nM) | Dopamine (B1211576) (DA) Release EC50 (nM) |

| (1R,2S)-(-)-Norephedrine | 50 | >10,000 |

| (1S,2R)-(+)-Norephedrine | 137 | 1,400 |

| (1S,2S)-(+)-Norpseudoephedrine (Cathine) | 224 | 1,988 |

| (1R,2R)-(-)-Norpseudoephedrine | Data not available | Data not available |

Data sourced from a technical guide by Benchchem.

Table 2: Adrenergic Receptor Activity of Phenylpropanolamine Enantiomers

| Compound | Receptor Activity | Potency Rank |

| (-)-Norephedrine | α1, α2, β2 Agonist | 1 |

| (+/-)-Norephedrine (PPA) | α1, α2, β2 Agonist | 2 |

| (+)-Norephedrine | α1, α2, β2 Agonist | 3 |

Potency is ranked from highest (1) to lowest (3) based on pressor responses in the pithed rat model. Data adapted from a study in the Journal of Pharmacy and Pharmacology.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of PPA analogs. Below are protocols for key experiments.

Synthesis of Phenylpropanolamine Analogs

The synthesis of PPA and its analogs can be achieved through various routes. A common method involves the reaction of a substituted benzaldehyde (B42025) with an appropriate amino acid, followed by decarboxylation.

Example Protocol: Synthesis of Phenylpropanolamine HCl via Catalytic Hydrogenation of Isonitrosopropiophenone

-

Reactor Charging: A pressure reactor is charged with 5.0 parts by weight of a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal, wetted with 10 parts by weight of water.

-

Inert Atmosphere: The reactor is flushed with nitrogen to create an inert atmosphere.

-

Addition of Reactants: A solution of 16.3 parts by weight of isonitrosopropiophenone in 80 parts by weight of methanol, containing 7.65 parts by weight of hydrogen chloride, is introduced into the reactor.

-

Hydrogenation: The mixture is hydrogenated at a pressure of 500 p.s.i. and a temperature maintained at a maximum of 62°C.

-

Catalyst Removal: Upon completion of the reaction, the catalyst is filtered off.

-

Crystallization: The filtrate is concentrated, and the PPA HCl is crystallized, often by the addition of a suitable anti-solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as methanol/isopropanol.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of PPA analogs for different adrenergic receptor subtypes.

-

Membrane Preparation: Membranes from cells expressing the adrenergic receptor subtype of interest are prepared by homogenization and differential centrifugation.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors, or [125I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled PPA analog.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the PPA analog, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This assay measures the ability of PPA analogs to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger involved in β-adrenergic receptor signaling.

-

Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured to an appropriate density.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: The cells are then stimulated with varying concentrations of the PPA analog.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The data is plotted as a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of the PPA analog.

Neurotransmitter Release Assay

This assay quantifies the ability of PPA analogs to induce the release of norepinephrine and dopamine from brain tissue preparations (synaptosomes).

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., hypothalamus for norepinephrine, striatum for dopamine) by homogenization and centrifugation.

-

Preloading with Radiolabeled Neurotransmitter: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine or [3H]-dopamine) to allow for its uptake into the vesicles.

-

Stimulation of Release: The preloaded synaptosomes are then exposed to varying concentrations of the PPA analog.

-

Quantification of Release: The amount of radiolabeled neurotransmitter released into the supernatant is measured by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 of the PPA analog for inducing neurotransmitter release.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of PPA analogs.

Caption: α1-Adrenergic receptor signaling pathway activated by PPA analogs.

Caption: β-Adrenergic receptor signaling pathway activated by PPA analogs.

References

- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta 2-adrenoceptor influences on the alpha 1- and alpha 2-mediated vasoconstriction induced by phenylpropanolamine and its two component enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylpropanolamine Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of phenylpropanolamine maleate (B1232345). The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.

Chemical and Physical Properties

Phenylpropanolamine maleate is the maleate salt of phenylpropanolamine, a sympathomimetic amine. The addition of maleic acid to phenylpropanolamine forms a salt with distinct physicochemical properties compared to the free base or its hydrochloride salt. While specific experimental data for the maleate salt is limited in publicly available literature, the properties of the parent compound and its more commonly studied hydrochloride salt provide a strong basis for understanding its behavior.

Table 1: General Chemical Properties of Phenylpropanolamine and its Salts

| Property | Phenylpropanolamine (Free Base) | Phenylpropanolamine Hydrochloride | This compound |

| IUPAC Name | (1R,2S)-2-amino-1-phenylpropan-1-ol | (1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride | (1R,2S)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid[1] |

| Molecular Formula | C₉H₁₃NO[2][3] | C₉H₁₄ClNO[4] | C₁₃H₁₇NO₅[1] |

| Molecular Weight | 151.21 g/mol [2][3] | 187.67 g/mol [5] | 267.28 g/mol [1] |

| Appearance | White, crystalline powder[2] | Odorless white to creamy-white crystalline powder[5] | Data not available |

Table 2: Physicochemical Properties of Phenylpropanolamine and its Salts

| Property | Phenylpropanolamine (Free Base) | Phenylpropanolamine Hydrochloride | This compound |

| Melting Point | 101-101.5 °C[6] | 190-194 °C[6] | Data not available |

| Solubility | Freely soluble in water and alcohol; Practically insoluble in ether, chloroform, benzene.[6] | Freely soluble in water.[5] | Data not available (expected to be water-soluble) |

| pKa | 9.44 ± 0.04[6] | Data not available | Data not available |

Note: The solubility and pKa of the maleate salt are expected to differ from the free base due to the presence of the ionizable maleic acid counter-ion. The salt form generally enhances aqueous solubility.

Experimental Protocols

The determination of the chemical and physical properties of a pharmaceutical substance like this compound should follow standardized methodologies, such as those outlined in the United States Pharmacopeia (USP).

Melting Point Determination (Adapted from USP General Chapter <741>)[7][8]

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. This is a key indicator of purity.

Apparatus:

-

A capillary melting point apparatus (Apparatus I or II as described in USP <741>).[7]

-

Capillary tubes (0.8-1.2 mm internal diameter).[7]

-

Calibrated thermometer or temperature sensor.

Procedure (Class Ia):

-

Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Heating: Place the capillary tube in the melting point apparatus. Heat the apparatus at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.[8]

-

Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Calibration: The accuracy of the apparatus should be regularly checked using USP Melting Point Reference Standards.[7]

Solubility Determination (Adapted from USP General Chapter <1236>)[10][11]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a specific temperature and pressure.

Apparatus:

-

Shake-flask apparatus or other suitable vessel for agitation.

-

Constant temperature bath.

-

Analytical balance.

-

Filtration system (e.g., syringe filters with appropriate membrane).

-

A suitable analytical method for quantification (e.g., HPLC-UV).

Procedure (Saturation Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH values) in a sealed container.

-

Equilibration: Agitate the container in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantification: Analyze the concentration of phenylpropanolamine in the filtrate using a validated analytical method.

-

Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Mechanism of Action and Signaling Pathways

Phenylpropanolamine is a sympathomimetic agent that primarily acts by stimulating adrenergic receptors. It has effects on both α- and β-adrenergic receptors, leading to a range of physiological responses. Its mechanism involves both the direct stimulation of these receptors and the indirect effect of causing the release of norepinephrine (B1679862) from nerve terminals.[3]

Adrenergic Receptor Signaling

The activation of α and β-adrenergic receptors by phenylpropanolamine initiates distinct intracellular signaling cascades through G-protein coupling.

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This inhibitory action can modulate the release of neurotransmitters.

-

β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses such as increased heart rate and smooth muscle relaxation.[9]

The following diagram illustrates the primary signaling pathways activated by phenylpropanolamine through adrenergic receptors.

Caption: Adrenergic signaling pathways of Phenylpropanolamine.

The following diagram illustrates a typical experimental workflow for the characterization of a pharmaceutical powder like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. This compound | C13H17NO5 | CID 76960503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 4. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+/-)-Phenylpropanolamine hydrochloride(154-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Phenylpropanolamine [drugfuture.com]

- 7. uspbpep.com [uspbpep.com]

- 8. researchgate.net [researchgate.net]

- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]

A Scientific Deep Dive into Phenylpropanolamine: From Decongestant to Discontinued Drug

For Immediate Release

This technical guide provides a comprehensive historical and scientific overview of phenylpropanolamine (PPA), a synthetic sympathomimetic amine once widely used in over-the-counter nasal decongestants and appetite suppressants. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of PPA's scientific journey, from its initial therapeutic promise to its eventual withdrawal from the market due to safety concerns. The following sections detail its mechanism of action, clinical efficacy, and the pivotal research that shaped its controversial history, with a focus on quantitative data and experimental methodologies.

A Century of Phenylpropanolamine: A Historical Overview

First synthesized in the early 20th century, phenylpropanolamine was initially patented as a mydriatic for pupil dilation in 1939.[1] However, its primary applications quickly shifted to capitalize on its sympathomimetic properties. By the mid-20th century, PPA had become a staple ingredient in oral nasal decongestants, valued for its ability to constrict blood vessels in the nasal passages and alleviate congestion.[1] The 1970s saw the emergence of a significant new application for PPA: weight control.[1] It was extensively marketed as an effective appetite suppressant in numerous over-the-counter diet aids.[1] This dual role as both a decongestant and an anorectic solidified PPA's position as a widely consumed pharmaceutical compound for several decades.[1]

However, mounting case reports of hemorrhagic stroke associated with PPA use prompted the U.S. Food and Drug Administration (FDA) to commission a large-scale case-control study in the 1990s, known as the "Hemorrhagic Stroke Project" (HSP).[1] The findings of this study, published in 2000, demonstrated a statistically significant association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using it as an appetite suppressant.[1] This led to the FDA issuing a public health advisory and requesting the voluntary withdrawal of all PPA-containing products from the market in 2000.

Mechanism of Action: An Indirect Sympathomimetic

Phenylpropanolamine's primary mechanism of action is as an indirectly acting sympathomimetic amine.[1] It primarily works by stimulating the release of norepinephrine (B1679862) from presynaptic nerve terminals.[1] This surge of norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors on postsynaptic cells, resulting in vasoconstriction and its decongestant effects.[1]

Clinical Efficacy: A Review of the Data

As a Nasal Decongestant

Clinical studies demonstrated the efficacy of PPA as a nasal decongestant. The following table summarizes key findings from a dose-ranging study on its effect on nasal airflow.

| Dosage | Number of Patients | Key Findings | Reference |

| 15 mg PPA | 60 | Less effective and of shorter duration than 25 mg dose, but provided sufficient improvement. | [2] |

| 25 mg PPA | 60 | Significantly more effective than placebo and 15 mg PPA. Decongestant effect was marked after 1 hour, maximal after 1.5 hours, and maintained for 2 hours. | [2] |

A study on the effects of sustained-release oral PPA on the nasal mucosa of healthy subjects provided further insights.

| Dosage | Number of Subjects | Key Findings | Reference |

| 50 mg PPA | 15 | No significant decongestive effect compared with placebo. | [3] |

| 100 mg PPA | 15 | Significant decongestive effect, similar to topical oxymetazoline. Effect developed after 1 hour and lasted for approximately 6 hours. Associated with a dose-response increase in systolic and diastolic blood pressures in the first 3 hours. | [3] |

As an Appetite Suppressant

Numerous clinical trials were conducted to evaluate PPA's efficacy as a weight-loss agent. These studies generally showed a modest but statistically significant effect compared to placebo.

| Study Type | Dosage | Number of Patients | Key Findings | Reference |

| Meta-analysis | Not specified | Not specified | PPA with caffeine (B1668208) resulted in 0.27 kg/week more weight loss than placebo. PPA alone resulted in 0.14 kg/week more weight loss than placebo. | [4] |

| Double-blind, placebo-controlled | 75 mg PPA HCl | 102 | PPA group showed significantly greater weight loss than the placebo group after 6, 8, 10, 12, and 14 weeks. | [5] |

| Double-blind, placebo-controlled | 75 mg sustained-release PPA | 101 | At 8 weeks, the PPA treated group lost 2.59 kg compared to 1.07 kg in the placebo group. | [6] |

The Hemorrhagic Stroke Project: A Landmark Study

The Hemorrhagic Stroke Project (HSP) was a pivotal case-control study that ultimately led to the withdrawal of PPA from the market.

Experimental Protocol

-

Study Design: A multicenter, case-control study.

-

Participants: 702 patients (ages 18-49) with hemorrhagic stroke and 1,376 matched control subjects.[7]

-

Data Collection: Detailed interviews were conducted to ascertain the use of PPA-containing products in the days leading up to the stroke (for cases) or a corresponding timeframe (for controls).

-

Statistical Analysis: Odds ratios (OR) were calculated to assess the association between PPA use and hemorrhagic stroke.

Quantitative Findings

The results of the HSP demonstrated a statistically significant association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using PPA as an appetite suppressant.

| Population | PPA Use | Adjusted Odds Ratio (95% CI) | P-value | Reference |

| Men and Women | Any PPA use | 1.49 (0.84 - 2.64) | 0.17 | [7] |

| Men and Women | PPA in cough/cold remedies | 1.23 (0.68 - 2.24) | 0.49 | [7] |

| Men and Women | PPA in appetite suppressants | 15.92 (1.38 - 184.13) | 0.03 | [7] |

| Women | PPA in appetite suppressants | 16.58 (1.51 - 182.21) | 0.02 | [7] |

| Women | First use of PPA (in cough/cold remedies) | 3.13 (0.86 - 11.46) | 0.08 | [7] |

Signaling Pathways of Adrenergic Receptors

The physiological effects of the norepinephrine released by PPA are mediated through its interaction with alpha and beta-adrenergic receptors. These receptors trigger distinct downstream signaling cascades.

References

- 1. Three controlled trials of weight loss with phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A dose-ranging study of phenylpropanolamine on nasal airflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of sustained-release oral phenylpropanolamine on the nasal mucosa of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical studies with phenylpropanolamine: a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind clinical evaluation of the anorectic activity of phenylpropanolamine versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness of phenylpropanolamine in the management of moderate obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylpropanolamine and the risk of hemorrhagic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Phenylpropanolamine in Human Plasma using HPLC-UV

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Phenylpropanolamine (PPA) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable method for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Phenylpropanolamine (PPA) is a sympathomimetic amine widely used as a decongestant and anorectic agent.[1] Accurate quantification of PPA in biological matrices like plasma is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.[1] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection provides a cost-effective, accessible, and reliable analytical approach for this purpose.[1] This document outlines a detailed protocol for the determination of PPA in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

This method utilizes a straightforward protein precipitation step to extract phenylpropanolamine from human plasma, ensuring efficient removal of plasma proteins and high analyte recovery.[1] The subsequent analysis is performed using a reversed-phase HPLC system with a C18 column and a simple isocratic mobile phase.[1] Quantification is achieved by monitoring the UV absorbance at 205 nm.[1]

Experimental Protocols

Materials and Reagents

-

Phenylpropanolamine Hydrochloride (Reference Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH2PO4)

-

Orthophosphoric Acid

-

Ultrapure Water

-

Drug-free Human Plasma

Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Data acquisition and processing software.

-

Centrifuge capable of 10,000 rpm and 4°C.[1]

-

Vortex mixer.

-

Nitrogen evaporator.

Preparation of Solutions

-

Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid) and an organic solvent like acetonitrile or methanol. The exact composition should be optimized for the specific column and system.

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Phenylpropanolamine HCl reference standard in 10 mL of methanol.[1]

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 methanol:water mixture to create working standards at appropriate concentrations (e.g., 1, 10, 50, 100, 250, and 500 µg/mL).[1]

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards covering the expected concentration range (e.g., 0.05, 0.1, 0.5, 1, 2.5, and 5 µg/mL).[1] QC samples should be prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]

-

Add 600 µL of ice-cold acetonitrile to the plasma sample.[1]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube.[1]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the dried residue with 100 µL of the mobile phase.[1]

-